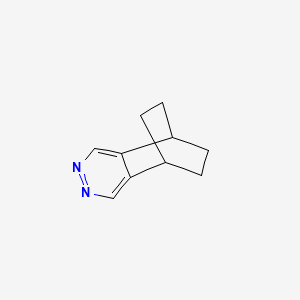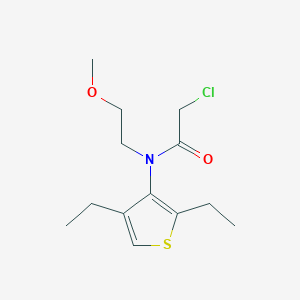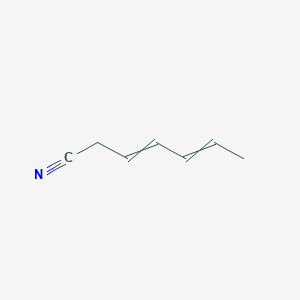
Hepta-3,5-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hepta-3,5-dienenitrile is an organic compound characterized by the presence of two conjugated double bonds and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
Hepta-3,5-dienenitrile can be synthesized through various methods, including the free-radical cyclisation of 2-aminoalka-2,5-dienenitriles. This process involves treating the starting material with tributyltin hydride (Bu₃SnH) and a radical initiator such as azoisobutyronitrile (AIBN) in refluxing deoxygenated anhydrous benzene . The reaction typically yields a mixture of isomers, which can be separated and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar free-radical cyclisation methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Hepta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Primary amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Hepta-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
作用機序
The mechanism of action of hepta-3,5-dienenitrile involves its interaction with various molecular targets and pathways. The compound can undergo free-radical cyclisation, leading to the formation of cyclic structures. These reactions are facilitated by the presence of the nitrile group and the conjugated double bonds, which stabilize the intermediate radicals .
類似化合物との比較
Similar Compounds
Penta-1,3-diene: A conjugated diene with similar reactivity but lacking the nitrile group.
2,5-Heptadiene: Another conjugated diene with different substitution patterns.
2-(N-methylanilino)hepta-2,5-diene-1,7-dinitrile: A related compound with additional functional groups.
Uniqueness
Hepta-3,5-dienenitrile is unique due to its specific combination of conjugated double bonds and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
特性
CAS番号 |
89645-18-1 |
|---|---|
分子式 |
C7H9N |
分子量 |
107.15 g/mol |
IUPAC名 |
hepta-3,5-dienenitrile |
InChI |
InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h2-5H,6H2,1H3 |
InChIキー |
KCTNDIPTIYYUSV-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
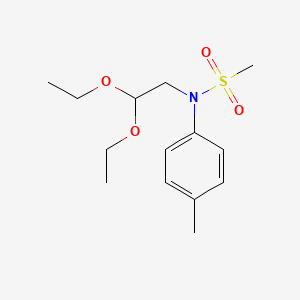
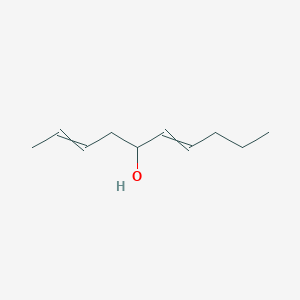
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
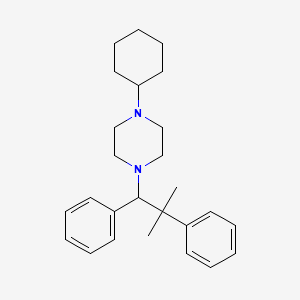
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
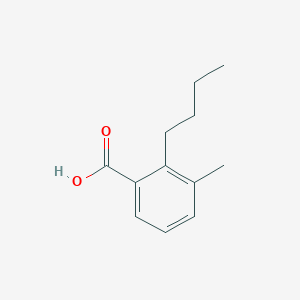
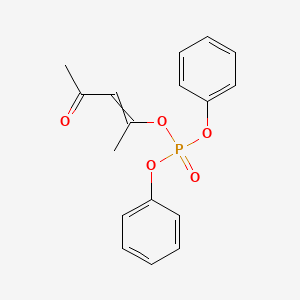
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)

